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Compound of Interest

Compound Name: Methoxybenzoquinone

Cat. No.: B1222997 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-

methoxy-1,4-benzoquinone, a key molecule in various chemical and biological processes. This

document is intended for researchers, scientists, and professionals in the field of drug

development, offering a centralized resource for its spectral characteristics. The guide details

nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic

data, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data
The following sections present the available spectroscopic data for 2-methoxy-1,4-

benzoquinone. For comparative purposes, data for the parent compound, 1,4-benzoquinone, is

also included where specific data for the methoxy derivative is not readily available in the

searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

¹H NMR Data for 2-Methoxy-1,4-benzoquinone

The proton NMR spectrum of 2-methoxy-1,4-benzoquinone has been reported in deuterated

chloroform (CDCl₃). The chemical shifts (δ) are given in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~6.1 d ~2.0

H-5 ~6.8 dd ~10.0, 2.0

H-6 ~6.7 d ~10.0

-OCH₃ ~3.8 s -

¹³C NMR Data for 2-Methoxy-1,4-benzoquinone

Specific experimental ¹³C NMR data for 2-methoxy-1,4-benzoquinone was not found in the

search results. However, based on the structure and known chemical shifts for similar

compounds, the expected chemical shifts are provided below.

Carbon Expected Chemical Shift (δ, ppm)

C=O (C1) 180 - 190

C-OCH₃ (C2) 155 - 165

=C-H (C3) 105 - 115

C=O (C4) 185 - 195

=C-H (C5) 135 - 145

=C-H (C6) 130 - 140

-OCH₃ 55 - 65

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While

a full spectrum for 2-methoxy-1,4-benzoquinone is not provided, the characteristic absorption

bands for p-quinones are well-established.

Characteristic IR Absorption Bands for p-Benzoquinones
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Functional Group Wavenumber (cm⁻¹) Intensity

C=O stretch (conjugated) 1660 - 1690 Strong

C=C stretch (ring) 1600 - 1650 Medium to Strong

C-O-C stretch (ether) 1200 - 1300 Strong

=C-H stretch 3000 - 3100 Medium

C-H stretch (alkoxy) 2850 - 2960 Medium

An IR spectrum of 2-methoxy-p-quinone has been reported in the literature, which would show

these characteristic peaks.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study electronic transitions within a molecule and is particularly

useful for conjugated systems.

UV-Vis Absorption Data for 1,4-Benzoquinone (in Acetonitrile)

Specific experimental UV-Vis data for 2-methoxy-1,4-benzoquinone was not found. However,

the data for the parent 1,4-benzoquinone provides a useful reference. The methoxy group is

expected to cause a bathochromic (red) shift in the absorption maxima.

λmax (nm)
Molar Absorptivity (ε,
M⁻¹cm⁻¹)

Transition

~240 17,000 π → π

~280 400 n → π

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy Protocol
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Sample Preparation

Dissolution: Dissolve 5-10 mg of the methoxybenzoquinone sample in approximately 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

Filtration: To remove any particulate matter, filter the solution through a small plug of glass

wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (0 ppm).

¹H NMR Acquisition

Instrument: A 400 MHz or higher field NMR spectrometer.

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[2]

Spectral Width: Typically 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans for a moderately concentrated sample.

¹³C NMR Acquisition

Instrument: A 100 MHz or higher field NMR spectrometer.

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on

Bruker instruments).[2]

Spectral Width: Typically 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 to several thousand, depending on the sample concentration.
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IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation

Grinding: In an agate mortar, thoroughly grind 1-2 mg of the solid methoxybenzoquinone
sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) until a fine,

homogeneous powder is obtained.[3]

Pellet Formation: Place the mixture into a pellet die and apply pressure (typically 8-10 tons)

using a hydraulic press to form a transparent or translucent pellet.[4]

Data Acquisition

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Background Scan: Run a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and H₂O.

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum.

Data Processing: The spectrum is typically plotted as percent transmittance versus

wavenumber (cm⁻¹).

UV-Vis Spectroscopy Protocol
Sample Preparation

Solvent Selection: Choose a spectroscopic grade solvent that dissolves

methoxybenzoquinone and is transparent in the UV-Vis region of interest (e.g., ethanol,

methanol, acetonitrile).[5]

Stock Solution: Accurately weigh a small amount of the sample and dissolve it in the chosen

solvent in a volumetric flask to create a stock solution of known concentration.

Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with

absorbances in the optimal range of the spectrophotometer (typically 0.1 - 1.0).[5]

Data Acquisition
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Instrument: A double-beam UV-Vis spectrophotometer.

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference

beam path to record a baseline.[5]

Sample Measurement: Rinse and fill a matched quartz cuvette with the sample solution and

place it in the sample beam path.

Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-800

nm) to obtain the absorption spectrum. The wavelength of maximum absorbance (λmax) is

then determined.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of

an organic compound such as methoxybenzoquinone.

Sample Preparation

Spectroscopic Analysis

Data Analysis & Interpretation

Pure Compound
(Methoxybenzoquinone)

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy UV-Vis Spectroscopy

Structure Elucidation Functional Group Identification Electronic Transitions Analysis

Final Spectroscopic
Characterization
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General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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